Aqueous Solubility Advantage: BCN vs. DBCO Linker Platforms
The BCN core in Bis-BCN-PEG1-diamide confers significantly lower lipophilicity compared to the widely used DBCO (dibenzocyclooctyne) group. The calculated LogP (partition coefficient) for the BCN scaffold is 2.0, whereas DBCO and DIBAC derivatives exhibit a LogP of 3.5 [1]. This 1.5-unit difference in LogP corresponds to a ~32-fold lower affinity for lipid phases, directly enhancing aqueous solubility and reducing non-specific binding to hydrophobic surfaces or cell membranes [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.0 (BCN scaffold) |
| Comparator Or Baseline | 3.5 (DBCO/DIBAC scaffold) |
| Quantified Difference | ΔLogP = -1.5 (BCN is 32× less lipophilic) |
| Conditions | Calculated values based on consensus from multiple literature reports (see reference) |
Why This Matters
Procurement of Bis-BCN-PEG1-diamide is essential for aqueous bioconjugation workflows where DBCO-based linkers risk precipitation, low yields, or protein denaturation.
- [1] PMC8163418. (2021). Reaction rate of the most reactive strain-promoted click reagents to date. Table 1. View Source
